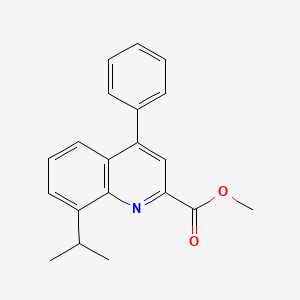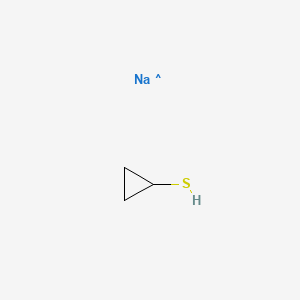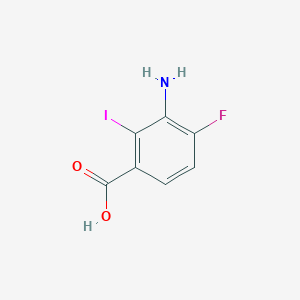
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the use of microwave-assisted, solvent-free, multi-component reactions. For instance, a reaction involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid has been developed . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave irradiation, the use of recyclable catalysts, and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
科学的研究の応用
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone deacetylases, which play a role in gene expression and cancer progression . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
類似化合物との比較
Similar Compounds
- 8-methyl-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate stands out due to its unique isopropyl and methyl ester groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives . These structural features contribute to its potential as a versatile compound in various scientific research applications.
特性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
methyl 4-phenyl-8-propan-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-13(2)15-10-7-11-16-17(14-8-5-4-6-9-14)12-18(20(22)23-3)21-19(15)16/h4-13H,1-3H3 |
InChIキー |
KMZXMHQNOPTBEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)


![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)






![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
